molecular formula C25H27NO6 B5527815 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5527815
M. Wt: 437.5 g/mol
InChI Key: HFELAMOWANQNQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multicomponent reactions, offering a versatile approach to incorporating various functional groups and achieving complex molecular architectures. For instance, Patel et al. (2022) described a multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using acetic acid, highlighting the method's efficiency in crafting quinoline structures with dimethoxy modifications (Patel et al., 2022).

Molecular Structure Analysis

The crystal and molecular structures of quinoline derivatives can be determined through single-crystal X-ray diffraction (XRD) analysis. XRD offers precise information on molecular geometry, confirming the placement of dimethoxy groups and the overall structure of the compound. The study by Patel et al. (2022) utilized single-crystal XRD to analyze the crystal structure of synthesized quinoline derivatives, providing insight into their geometrical parameters and molecular interactions (Patel et al., 2022).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including multicomponent synthesis, which can introduce or modify functional groups. These reactions are crucial for tailoring the chemical properties of the compound, such as reactivity and potential binding abilities. The aforementioned synthesis by Patel et al. (2022) exemplifies how multicomponent reactions facilitate the construction of complex quinoline derivatives with specific chemical functionalities (Patel et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular architecture. Techniques such as XRD and differential scanning calorimetry (DSC) can assess these properties, providing valuable information for potential applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of "4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" include its electronic structure, reactivity, and potential biological activity. Density functional theory (DFT) studies, as performed by Patel et al. (2022), can predict these properties, offering insights into the compound's behavior in chemical reactions and its interaction with biological targets (Patel et al., 2022).

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-16-6-8-21(30-2)17(12-16)18-13-24(28)26-19-9-15(10-20(27)25(18)19)14-5-7-22(31-3)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFELAMOWANQNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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